molecular formula C18H15ClN4O3S2 B2456864 Benzyl 2-((5-(3-(4-chlorophenyl)ureido)-1,3,4-thiadiazol-2-yl)thio)acetate CAS No. 922844-15-3

Benzyl 2-((5-(3-(4-chlorophenyl)ureido)-1,3,4-thiadiazol-2-yl)thio)acetate

Cat. No. B2456864
M. Wt: 434.91
InChI Key: QZYDSLCEVHYGNI-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that includes a benzyl group, a thiadiazole group, and a ureido group . These groups are common in many pharmaceuticals and other biologically active compounds .


Molecular Structure Analysis

The compound likely has a complex three-dimensional structure due to the presence of multiple functional groups . The exact structure would need to be determined through techniques like X-ray crystallography or NMR spectroscopy.


Chemical Reactions Analysis

The compound’s reactivity would likely be influenced by the presence of the benzyl, thiadiazole, and ureido groups . These groups can participate in a variety of chemical reactions.


Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would be influenced by its molecular structure. For example, it might be soluble in certain solvents and have a specific melting point and boiling point .

Safety And Hazards

The safety and hazards of the compound would need to be determined through specific toxicological studies. It’s important to handle all chemicals with appropriate safety precautions .

Future Directions

Future research could involve further exploration of the compound’s biological activity, potential applications, and methods for its synthesis .

properties

IUPAC Name

benzyl 2-[[5-[(4-chlorophenyl)carbamoylamino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15ClN4O3S2/c19-13-6-8-14(9-7-13)20-16(25)21-17-22-23-18(28-17)27-11-15(24)26-10-12-4-2-1-3-5-12/h1-9H,10-11H2,(H2,20,21,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZYDSLCEVHYGNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)CSC2=NN=C(S2)NC(=O)NC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15ClN4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzyl 2-((5-(3-(4-chlorophenyl)ureido)-1,3,4-thiadiazol-2-yl)thio)acetate

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